![molecular formula C20H11ClN2O4S2 B11701123 (5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701123.png)
(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(3-クロロフェニル)-5-{[5-(3-ニトロフェニル)フラン-2-イル]メチリデン}-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオン系に属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、クロロフェニル基、およびニトロフェニル-フラン部分を有するユニークな構造によって特徴付けられます。
2. 製法
合成経路および反応条件: (5E)-3-(3-クロロフェニル)-5-{[5-(3-ニトロフェニル)フラン-2-イル]メチリデン}-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、3-クロロベンズアルデヒドと5-(3-ニトロフェニル)フラン-2-カルバルデヒドを塩基の存在下で縮合させて中間体を生成することです。この中間体を、酸性条件下でチオセミカルバジドと反応させて最終生成物を得ます。
工業生産方法: この化合物の工業生産には、収率と純度を高めるために反応条件を最適化する必要がある場合があります。これには、触媒の使用、温度と圧力の制御条件、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にチアゾリジンオン環の硫黄原子で酸化反応を起こす可能性があります。
還元: 還元反応はニトロ基で起こり、アミノ基に変換されます。
置換: クロロフェニル基は求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや触媒的還元などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、置換反応で使用できます。
生成される主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミノ誘導体。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
(5E)-3-(3-クロロフェニル)-5-{[5-(3-ニトロフェニル)フラン-2-イル]メチリデン}-2-スルファニリデン-1,3-チアゾリジン-4-オンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性が調査されています。
医学: 抗炎症作用や抗酸化作用などの潜在的な治療効果について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
(5E)-3-(3-クロロフェニル)-5-{[5-(3-ニトロフェニル)フラン-2-イル]メチリデン}-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を含みます。たとえば、抗菌活性は、細菌細胞膜を破壊したり、重要な酵素を阻害したりする能力による可能性があります。抗がん作用は、特定のシグナル伝達経路の活性化による癌細胞のアポトーシス誘導に関連している可能性があります。
類似化合物:
チアゾリジンジオン: これらの化合物はチアゾリジンオン環も含有しますが、置換基が異なります。
クロロフェニル誘導体: クロロフェニル基を持つが、コア構造が異なる化合物。
ニトロフェニル-フラン誘導体: ニトロフェニル-フラン部分を有するが、追加の基が異なる化合物。
独自性: (5E)-3-(3-クロロフェニル)-5-{[5-(3-ニトロフェニル)フラン-2-イル]メチリデン}-2-スルファニリデン-1,3-チアゾリジン-4-オンは、特定の化学反応性と生物活性を付与する官能基の組み合わせにより、ユニークです。これは、研究や産業におけるさまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Nitrophenyl-furan derivatives: Compounds with a nitrophenyl-furan moiety but different additional groups.
Uniqueness: (5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H11ClN2O4S2 |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
(5E)-3-(3-chlorophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11ClN2O4S2/c21-13-4-2-5-14(10-13)22-19(24)18(29-20(22)28)11-16-7-8-17(27-16)12-3-1-6-15(9-12)23(25)26/h1-11H/b18-11+ |
InChIキー |
YDLGBGZPNLZPAE-WOJGMQOQSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


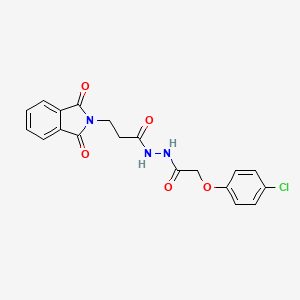
![2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B11701047.png)
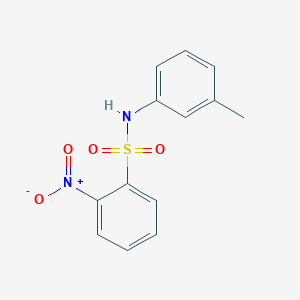
![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701057.png)
![3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701064.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11701073.png)
![3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11701080.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11701083.png)
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701088.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate](/img/structure/B11701096.png)
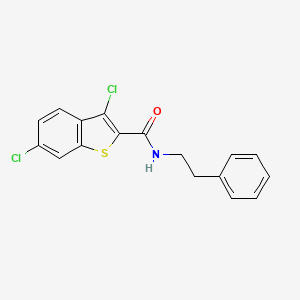
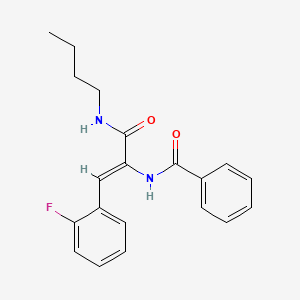
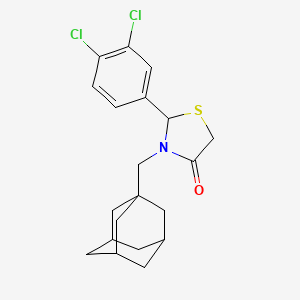
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11701148.png)
